molecular formula C11H10BrNO2 B15339151 7-Bromo-3-cyclopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

7-Bromo-3-cyclopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

Cat. No.: B15339151
M. Wt: 268.11 g/mol
InChI Key: YZAKLEMXFLAHJV-UHFFFAOYSA-N
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Description

7-Bromo-3-cyclopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is a heterocyclic compound that features a bromine atom, a cyclopropyl group, and a benzo[e][1,3]oxazin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-cyclopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-cyclopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization and Ring-Opening: The oxazinone ring can participate in cyclization or ring-opening reactions under suitable conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

7-Bromo-3-cyclopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-3-cyclopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth . The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3-cyclopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is unique due to its specific combination of a bromine atom, a cyclopropyl group, and an oxazinone ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in medicinal chemistry .

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

7-bromo-3-cyclopropyl-4H-1,3-benzoxazin-2-one

InChI

InChI=1S/C11H10BrNO2/c12-8-2-1-7-6-13(9-3-4-9)11(14)15-10(7)5-8/h1-2,5,9H,3-4,6H2

InChI Key

YZAKLEMXFLAHJV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC3=C(C=C(C=C3)Br)OC2=O

Origin of Product

United States

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